Unique Structural Identity: Quantified Physicochemical Differentiation from the Unsubstituted Core Scaffold
The compound's differentiation begins with its unique molecular structure. The presence of the 6-(2,2,2-trifluoroethyl) group results in a significant increase in molecular weight and predicted lipophilicity compared to the parent thieno[2,3-d]pyrimidine-2,4-diol scaffold (CAS 18740-38-0). The target compound has a molecular weight of 250.20 g/mol, which is 82.02 g/mol higher than the unsubstituted core (168.18 g/mol) [1]. The trifluoroethyl group contributes to a calculated increase in lipophilicity, a key property for membrane permeability in drug design [2].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 250.20 g/mol |
| Comparator Or Baseline | Thieno[2,3-d]pyrimidine-2,4-diol (CAS 18740-38-0) |
| Quantified Difference | +82.02 g/mol |
| Conditions | Calculated from molecular formula |
Why This Matters
The substantial increase in molecular weight and lipophilicity directly influences the compound's utility as a building block for larger, more complex drug candidates, distinguishing it from the simpler, unsubstituted scaffold.
- [1] PubChem. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione. CAS 18740-38-0. Molecular Weight: 168.18 g/mol. View Source
- [2] Kuujia. Cas no 2055107-42-9 (6-(2,2,2-Trifluoroethyl)thieno[2,3-d]pyrimidine-2,4-diol) Product Page. View Source
